
Benzoic acid, 5-hexyl-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-hexyl-2-hydroxy- is a derivative of benzoic acid, characterized by the presence of a hexyl group at the 5-position and a hydroxyl group at the 2-position. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hexyl-2-hydroxy- typically involves the introduction of a hexyl group to the benzoic acid core. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of benzoic acid derivatives often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 5-hexyl-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products
Oxidation: Formation of 5-hexyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-hexyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzoic acid, 5-hexyl-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 5-hexyl-2-hydroxy- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with a hydroxyl group at the 2-position but without the hexyl group.
p-Hydroxybenzoic acid: Similar structure but with the hydroxyl group at the para position.
Gentisic acid: Contains two hydroxyl groups at the 2- and 5-positions but lacks the hexyl group.
Uniqueness
Benzoic acid, 5-hexyl-2-hydroxy- is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity. This makes it particularly useful in applications where enhanced lipophilicity is desired .
Propiedades
Número CAS |
28488-47-3 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
5-hexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-8-12(14)11(9-10)13(15)16/h7-9,14H,2-6H2,1H3,(H,15,16) |
Clave InChI |
VUGCFIPCDOEBTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




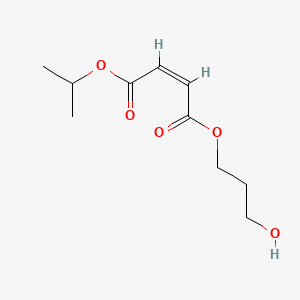
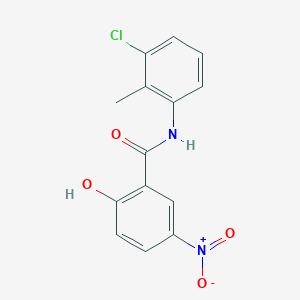

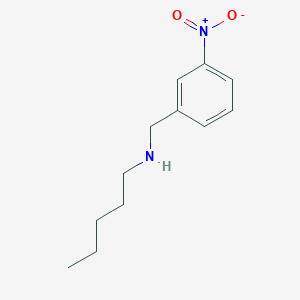
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

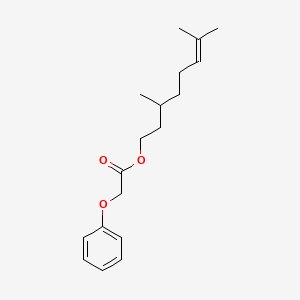
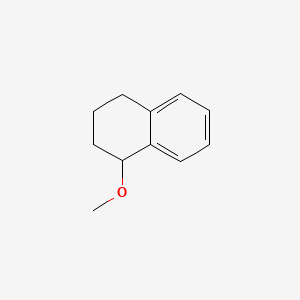
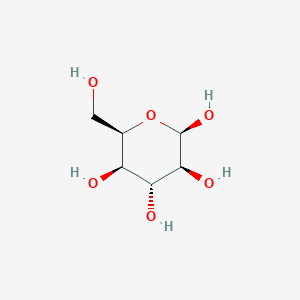
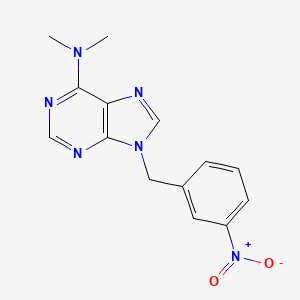
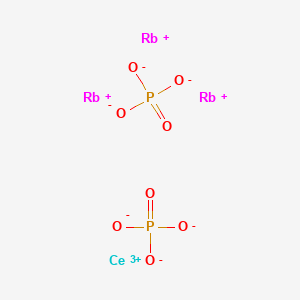
![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
